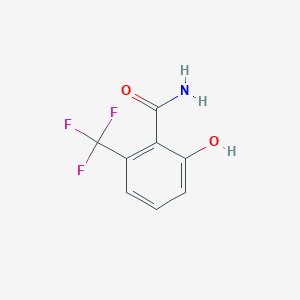

2-Hydroxy-6-(trifluoromethyl)benzamide

Description

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

2-hydroxy-6-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)4-2-1-3-5(13)6(4)7(12)14/h1-3,13H,(H2,12,14) |

InChI Key |

PUAPEUMJURGNSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)N)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2-hydroxy-6-(trifluoromethyl)benzamide exhibits potent antimicrobial properties. A study evaluated its effectiveness against various pathogenic microorganisms, revealing that it inhibits the growth of bacteria and fungi at low concentrations. The structure-activity relationship indicates that the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it significantly reduces the production of pro-inflammatory cytokines in macrophages. This activity is attributed to its ability to inhibit the NF-kB signaling pathway.

Case Study: Inhibition of Cytokine Production

In a controlled experiment, human macrophages were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in TNF-alpha and IL-6 secretion, suggesting potential therapeutic applications in inflammatory diseases.

Herbicidal Activity

The herbicidal potential of this compound has been explored, particularly its efficacy against broadleaf weeds. Field trials demonstrated that formulations containing this compound effectively reduced weed biomass when applied pre-emergence.

Table 2: Herbicidal Efficacy Against Common Weeds

| Weed Species | Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 200 |

| Chenopodium album | 78 | 150 |

| Solanum nigrum | 90 | 250 |

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of salicylamide with trifluoroacetyl chloride under controlled conditions to yield the desired product with high purity and yield.

Synthetic Method Overview

- Dissolve salicylamide in an appropriate solvent.

- Add trifluoroacetyl chloride dropwise while maintaining low temperatures.

- Stir the mixture for several hours until completion.

- Purify the product using recrystallization techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of 2-Hydroxy-6-(trifluoromethyl)benzamide include:

2-Chloro-6-(trifluoromethyl)benzamide

- Structural Difference : Replaces the hydroxyl (-OH) group with chlorine (-Cl).

- Properties: Molecular weight 223.58 g/mol; CAS 916420-45-4.

- Applications : Used as a synthetic intermediate in pharmaceuticals and pesticides, leveraging its stability under acidic conditions.

2-Hydroxy-6-(trifluoromethyl)benzothiazole

- Structural Difference : Benzothiazole ring replaces the benzamide core.

- Properties: Molecular formula C₈H₄F₃NOS; CAS 898748-27-1. The thiazole ring introduces aromatic heterocyclic character, influencing electronic properties and binding interactions .

- Applications : Explored in materials science and as a kinase inhibitor scaffold.

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structural Difference : Additional halogen substitutions (Br, F) and a chiral trifluoropropoxy group.

- Properties : Higher molecular weight (estimated ~450 g/mol) due to multiple halogens and a branched side chain.

- Applications : Demonstrated in antiviral and anticancer agent development, with enhanced target specificity due to halogen interactions .

Computational and Experimental Insights

- Binding Affinity : Molecular docking studies (AutoDock Vina) suggest that the hydroxyl group in this compound forms hydrogen bonds with catalytic residues in enzymes like histone deacetylases (HDACs), while the -CF₃ group enhances hydrophobic pocket interactions . In contrast, the -Cl in 2-Chloro-6-(trifluoromethyl)benzamide reduces polar interactions but improves membrane permeability .

- Metabolic Stability: The -CF₃ group in all analogs resists oxidative metabolism, extending half-life compared to non-fluorinated benzamides .

Preparation Methods

Alkaline Hydrolysis of Fluoro-Substituted Intermediates

A cornerstone methodology involves the hydrolysis of halogenated aromatic compounds under alkaline conditions. For example, 2-fluoro-6-trifluoromethylpyridine undergoes hydrolysis in aqueous potassium hydroxide (KOH) at 100°C for 5 hours, yielding 2-hydroxy-6-trifluoromethylpyridine with 91.4% efficiency. This reaction proceeds via nucleophilic aromatic substitution (NAS), where the fluoride leaving group is displaced by a hydroxyl ion. Key parameters include:

-

Temperature : 100–105°C to overcome aromatic ring deactivation by electron-withdrawing groups (e.g., CF₃).

-

Base concentration : 35–50% aqueous KOH ensures sufficient hydroxide ion activity.

-

Solvent systems : Tertiary alcohols (e.g., tert-amyl alcohol) or polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) enhance substrate solubility.

Table 1: Hydrolysis Conditions for Fluoro-Substituted Aromatics

| Substrate | Base | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Fluoro-6-CF₃-pyridine | 35% KOH | 100 | 5 | 91.4 | |

| 2-Chloro-6-CF₃-pyridine | 50% NaOH | 150 | 2 | 78.3 |

For benzene analogs like 2-fluoro-6-trifluoromethylbenzonitrile, similar conditions could theoretically introduce a hydroxyl group at position 2, followed by nitrile hydrolysis to form the amide functionality.

Amidation via Nitrile Hydrolysis

Base-Catalyzed Nitrile Conversion

The hydrolysis of nitriles to amides under strongly basic conditions is a well-established route. In the synthesis of 2-trifluoromethyl benzamide, 2-trifluoromethyl benzonitrile reacts with aqueous sodium hydroxide (NaOH) at 100°C for 2 hours, achieving 89.9% yield. The mechanism involves initial hydroxide attack on the nitrile carbon, forming an intermediate imine that hydrolyzes to the amide.

Table 2: Nitrile Hydrolysis Parameters

| Substrate | Base | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-CF₃-benzonitrile | 24g NaOH | 100 | 2 | 89.9 | |

| 2-Cl-6-CF₃-benzonitrile | 24g NaOH | 100 | 4 | 88.8 |

For 2-hydroxy-6-CF₃-benzamide, a two-step approach could involve:

-

Hydroxylation of 2-fluoro-6-CF₃-benzonitrile via NAS (as in Section 1.1).

-

Base-catalyzed hydrolysis of the nitrile group to the amide.

Catalytic Hydrogenation in Multistep Syntheses

Dehalogenation and Functional Group Interconversion

Catalytic hydrogenation plays a pivotal role in removing halogen substituents. For instance, 2-chloro-6-trifluoromethylbenzonitrile undergoes hydrogenation in the presence of a 5% palladium-carbon (Pd/C) catalyst and triethylamine, yielding 2-trifluoromethylbenzonitrile with 92% efficiency. This step could be adapted to dehalogenate intermediates en route to 2-hydroxy-6-CF₃-benzamide.

Table 3: Hydrogenation Parameters for Dehalogenation

| Substrate | Catalyst | H₂ Pressure | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Cl-6-CF₃-benzonitrile | 5% Pd/C | 1.5 atm | 25 | 92.0 | |

| 2-Cl-6-CF₃-benzamide | 5% Pd/C | 1.5 atm | 25 | 95.2 |

Solvent and Catalyst Optimization

Solvent Selection for Reaction Efficiency

Polar aprotic solvents like DMSO and tert-amyl alcohol enhance reaction rates in hydrolysis by solubilizing both organic substrates and aqueous bases. In contrast, tetrahydrofuran (THF) and methanol are preferred for hydrogenation due to their compatibility with Pd/C catalysts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Hydroxy-6-(trifluoromethyl)benzamide, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via coupling reactions between a hydroxy-substituted benzoyl chloride and an appropriate amine. For example, reacting 6-(trifluoromethyl)salicyloyl chloride with ammonia under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Adjust stoichiometry (e.g., 1.2 equivalents of ammonia) and temperature to minimize side products like over-alkylated derivatives .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use , , and NMR to confirm the presence of the hydroxy group (broad singlet at δ 10–12 ppm), trifluoromethyl group (quartet in ), and amide proton (δ 8–9 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion peak [M+H] at m/z 220.0382 (calculated for CHFNO) .

- HPLC : Employ reverse-phase HPLC with a C18 column (acetonitrile/water, 0.1% formic acid) to assess purity (>95%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Enzyme Inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ATPase activity measured via malachite green phosphate detection) .

- Antimicrobial Studies : Evaluate minimal inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Crystallography Workflow :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure refinement, focusing on hydrogen-bonding networks (e.g., O–H···O=C interactions between hydroxy and amide groups). Validate with Mercury software to visualize π-stacking of the trifluoromethyl-phenyl moiety .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

- In Silico Methods :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Parameterize the trifluoromethyl group’s electrostatic contributions using DFT-optimized charges .

- QSAR Modeling : Build a quantitative structure-activity relationship (QSAR) model with descriptors like logP, polar surface area, and Fukui indices to predict antimicrobial potency .

Q. How can researchers address discrepancies in spectroscopic data for this compound?

- Case Example : If NMR shows unexpected splitting, consider:

- Dynamic Effects : Variable-temperature NMR to assess conformational exchange.

- Solvent Polarity : Compare spectra in DMSO-d vs. CDCl to identify solvent-dependent aggregation .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

- Protocol :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Quantify degradation via LC-MS.

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; monitor hydroxylated metabolites .

- Data Interpretation : Correlate stability with logD values (measured via shake-flask method) to optimize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.